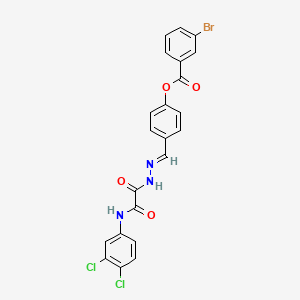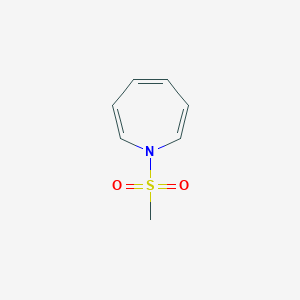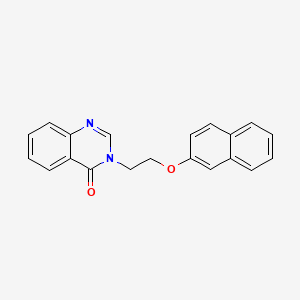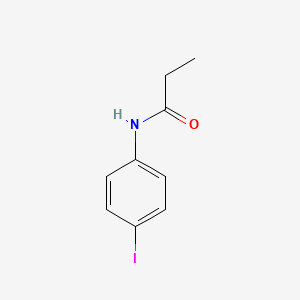![molecular formula C12H14N2S B11953924 3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione CAS No. 13157-25-0](/img/structure/B11953924.png)
3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione is a heterocyclic compound characterized by a spiro linkage between an imidazolidine ring and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazolidine derivatives .
Applications De Recherche Scientifique
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione
- Spiro[indoline-3,2’-thiazolidine]-2,4’-diones
- Imidazolidin-2,4-dione derivatives
Uniqueness
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione is unique due to its spiro linkage, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
13157-25-0 |
|---|---|
Formule moléculaire |
C12H14N2S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
spiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-2'-thione |
InChI |
InChI=1S/C12H14N2S/c15-11-13-8-12(14-11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2,(H2,13,14,15) |
Clé InChI |
LDLQRBJVEXZKAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(C1)CNC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)




![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)





